![molecular formula C10H9N3S3 B14728031 5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione CAS No. 13489-07-1](/img/structure/B14728031.png)
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group attached to a thiazinane ring with two dithione groups
Méthodes De Préparation
The synthesis of 5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of a phenyldiazenyl compound with a thiazinane derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Applications De Recherche Scientifique
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione can be compared with other similar compounds, such as:
5-[(E)-Phenyldiazenyl]-4-thioxo-1,3-thiazolidin-2-one: This compound has a similar phenyldiazenyl group but differs in the ring structure and functional groups.
Thiophene derivatives: These compounds share the sulfur-containing ring structure but differ in their substituents and overall reactivity.
Pyrazolone derivatives: These compounds have a different core structure but can exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
13489-07-1 |
|---|---|
Formule moléculaire |
C10H9N3S3 |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
5-phenyldiazenyl-1,3-thiazinane-2,4-dithione |
InChI |
InChI=1S/C10H9N3S3/c14-9-8(6-16-10(15)11-9)13-12-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,14,15) |
Clé InChI |
YJJWKZHRLWVFSQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=S)NC(=S)S1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


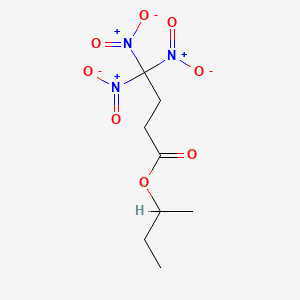


![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)



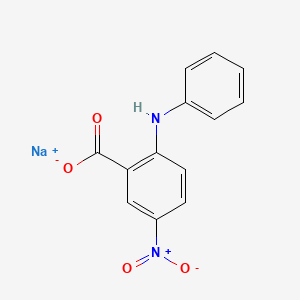
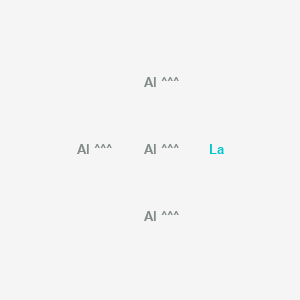
![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
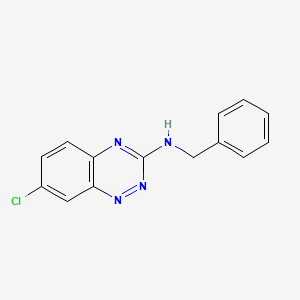
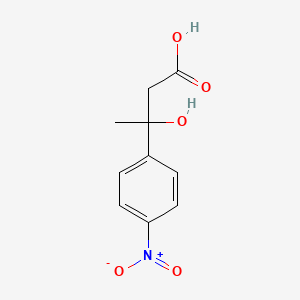

![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)
